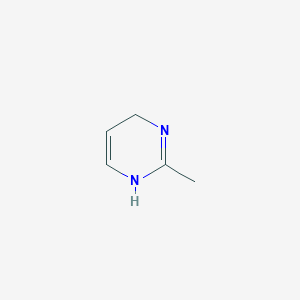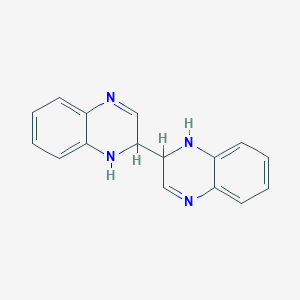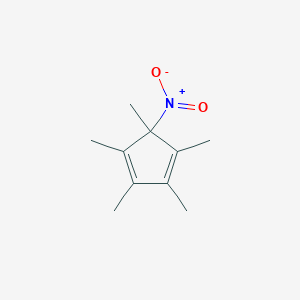
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene is a chemical compound with the molecular formula C10H15NO2 It is a derivative of cyclopentadiene, characterized by the presence of five methyl groups and a nitro group attached to the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene can be synthesized through a multi-step process. One common method involves the methylation of cyclopentadiene using methylating agents such as methyl bromide under basic conditions to form 1,2,3,4,5-pentamethylcyclopentadiene. The nitro group can then be introduced through nitration reactions using reagents like nitric acid or nitrogen dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation and nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted cyclopentadiene derivatives.
Scientific Research Applications
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a ligand precursor in organometallic chemistry, particularly in the synthesis of metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of advanced materials and as a growth modifier in chemical vapor deposition processes
Mechanism of Action
The mechanism of action of 1,2,3,4,5-pentamethyl-5-nitrocyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methyl groups influence the compound’s hydrophobicity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: Lacks the nitro group, making it less reactive in redox reactions.
1,2,3,4,5-Pentamethyl-1,3-cyclopentadiene: Similar structure but without the nitro group, used in similar applications but with different reactivity profiles
Uniqueness
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene is unique due to the presence of both methyl and nitro groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
103185-21-3 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethyl-5-nitrocyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15NO2/c1-6-7(2)9(4)10(5,8(6)3)11(12)13/h1-5H3 |
InChI Key |
MYNVUNHEYXHYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C1C)C)(C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


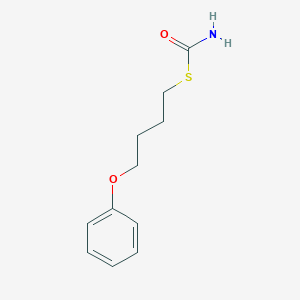
![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
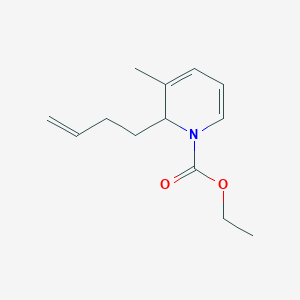

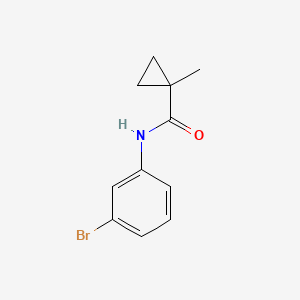
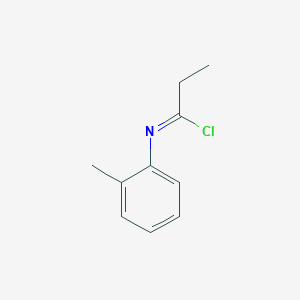
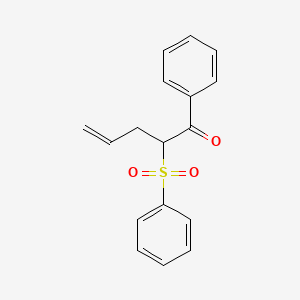
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
